molecular formula C28H30N6O3 B1678208 Sograzepide CAS No. 155488-25-8

Sograzepide

Cat. No. B1678208
M. Wt: 498.6 g/mol
InChI Key: YDZYKNJZCVIKPP-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sograzepide is an effective and highly selective Gastrin/CCK-B antagonist with an IC50 of 0.1 nM. It has an inhibitory effect on Gastrin/CCK-A activity with an IC50 of 502 nM .

Scientific Research Applications

Sograzepide, also known as Netazepide or YF 476 or YM-220, is an extremely potent, highly selective, and orally active Gastrin/CCK-B antagonist . It has an IC50 value of 0.1 nM and has an inhibitory effect on Gastrin/CCK-A activity with an IC50 of 502 nM . Sograzepide replaces the specific binding of [125I]CCK-8 to the rat brain, cloned canine, and cloned human Gastrin/CCK-B receptors, with K i values of 0.068, 0.62, and 0.19 nM, respectively .

Sograzepide, also known as Netazepide or YF 476 or YM-220, is primarily known for its role as a potent, highly selective, and orally active Gastrin/CCK-B antagonist . It has an IC50 value of 0.1 nM and has an inhibitory effect on Gastrin/CCK-A activity with an IC50 of 502 nM . Sograzepide replaces the specific binding of [125I]CCK-8 to the rat brain, cloned canine, and cloned human Gastrin/CCK-B receptors, with K i values of 0.068, 0.62, and 0.19 nM, respectively .

Safety And Hazards

Sograzepide is for research use only and not for human use . For more detailed safety and hazard information, please refer to the Safety Data Sheet .

properties

IUPAC Name

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYKNJZCVIKPP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165906
Record name Sograzepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sograzepide

CAS RN

155488-25-8
Record name Netazepide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netazepide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12355
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sograzepide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETAZEPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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